molecular formula C13H14N2O2S2 B7612052 4-Quinolin-8-ylsulfonylthiomorpholine

4-Quinolin-8-ylsulfonylthiomorpholine

Cat. No.: B7612052
M. Wt: 294.4 g/mol
InChI Key: QOZNGHOXNWRVQK-UHFFFAOYSA-N
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Description

4-Quinolin-8-ylsulfonylthiomorpholine is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a sulfonylthiomorpholine group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which exhibit antimicrobial, antitubercular, and kinase-inhibitory activities .

Properties

IUPAC Name

4-quinolin-8-ylsulfonylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZNGHOXNWRVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Quinolin-8-ylsulfonylthiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Thiomorpholine, pyridine, sulfonyl chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-Quinolin-8-ylsulfonylthiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, or anticancer effects . The specific pathways involved may include DNA synthesis, protein synthesis, and cell signaling pathways .

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Analogues

A critical distinction lies in the heteroatom composition of the morpholine/thiomorpholine ring. For example, 4-(Quinolin-8-yl)morpholine (CAS 928623-40-9) replaces sulfur with oxygen in the morpholine ring. Key differences include:

Property 4-Quinolin-8-ylsulfonylthiomorpholine 4-(Quinolin-8-yl)morpholine
Lipophilicity (LogP) Higher (due to sulfur’s polarizability) Lower (oxygen is more electronegative)
Metabolic Stability Susceptible to oxidation (S → sulfoxide/sulfone) More stable (no soft oxidation site)
Crystal Packing Forms dimers via C–H···O bonds and π-stacking Lacks sulfur-mediated interactions

The sulfur atom in thiomorpholine increases lipophilicity, enhancing membrane permeability but introducing metabolic vulnerability. In contrast, morpholine derivatives like 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol prioritize stability and hydrogen-bonding interactions .

Sulfonyl Group vs. Other Quinoline Substituents

The sulfonyl group in this compound distinguishes it from analogs with alternative substituents:

  • 3-Quinolinesulfonamides: These compounds, such as 1-alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides, exhibit altered electronic profiles due to the thioxo group at position 3. Their biological activity (e.g., enzyme inhibition) relies on the sulfonamide’s hydrogen-bonding capacity .
  • 4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-quinoline: The methylsulfonyl group here enhances solubility and steric bulk, contrasting with the direct sulfonyl-thiomorpholine linkage in the target compound .
Substituent Electronic Effect Biological Relevance
Sulfonylthiomorpholine Strong electron-withdrawing Targets sulfa-drug-binding proteins
Methylsulfonyl Moderate electron withdrawal Improves pharmacokinetics
Thioxo Electron-rich (via S lone pairs) Modulates redox activity

Comparison with 4-(4-Nitrophenyl)thiomorpholine Derivatives

The precursor 4-(4-nitrophenyl)thiomorpholine shares the thiomorpholine core but lacks the quinoline-sulfonyl group. Key contrasts include:

  • Reactivity : The nitro group in 4-(4-nitrophenyl)thiomorpholine is reducible to an amine, enabling downstream coupling reactions (e.g., amide formation) .

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